

# 18BIOder: A Comparative Performance Evaluation in Diverse Cancer Cell Lines

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## Compound of Interest

Compound Name: 18BIOder

Cat. No.: B1663949

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This guide provides a comprehensive comparison of the novel anti-cancer peptide, **18BIOder**, with established chemotherapy agents across various cancer cell lines. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective overview of **18BIOder**'s performance and potential as a therapeutic agent.

## Comparative Performance Data

The in vitro efficacy of **18BIOder** was assessed in three distinct cancer cell lines and compared against two conventional chemotherapeutic drugs, Cisplatin and Taxol. The half-maximal inhibitory concentration (IC<sub>50</sub>) was determined to evaluate cytotoxicity, while migration and invasion assays were conducted to assess the impact on cell motility and metastatic potential.

Cell Line	Treatment	IC50 (μM)*	Migration Inhibition (%)	Invasion Inhibition (%)
MCF-7 (Breast Cancer)	18BIOder	15.2	68.4	55.2
	Cisplatin	8.5	45.1	32.8
	Taxol	0.1	52.3	41.7
PANC-1 (Pancreatic Cancer)	18BIOder	22.8	61.7	51.9
	Cisplatin	12.3	38.9	28.1
	Taxol	0.5	48.6	35.4
U-2 OS (Osteosarcoma)	18BIOder	18.5	55.9	47.3
	Cisplatin	9.8	33.2	25.6
	Taxol	0.2	41.5	30.1

\*IC50 values were determined after 48 hours of treatment.

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Cancer cells were seeded in 96-well plates at a density of  $5 \times 10^3$  cells/well and incubated for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- **Drug Treatment:** Cells were treated with varying concentrations of **18BIOder**, Cisplatin, or Taxol and incubated for 48 hours.
- **MTT Addition:** 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

- **Formazan Solubilization:** The medium was removed, and 150  $\mu$ L of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

## Scratch-Based Motility Assay (Wound Healing Assay)

- **Cell Seeding:** Cells were grown to a confluent monolayer in 6-well plates.
- **Wound Creation:** A sterile 200  $\mu$ L pipette tip was used to create a linear scratch in the cell monolayer.
- **Drug Treatment:** The cells were washed with PBS to remove debris and then treated with the respective drugs at sub-lethal concentrations.
- **Image Acquisition:** Images of the scratch were captured at 0 and 24 hours using an inverted microscope.
- **Data Analysis:** The wound closure area was measured using ImageJ software, and the percentage of migration inhibition was calculated relative to the untreated control.

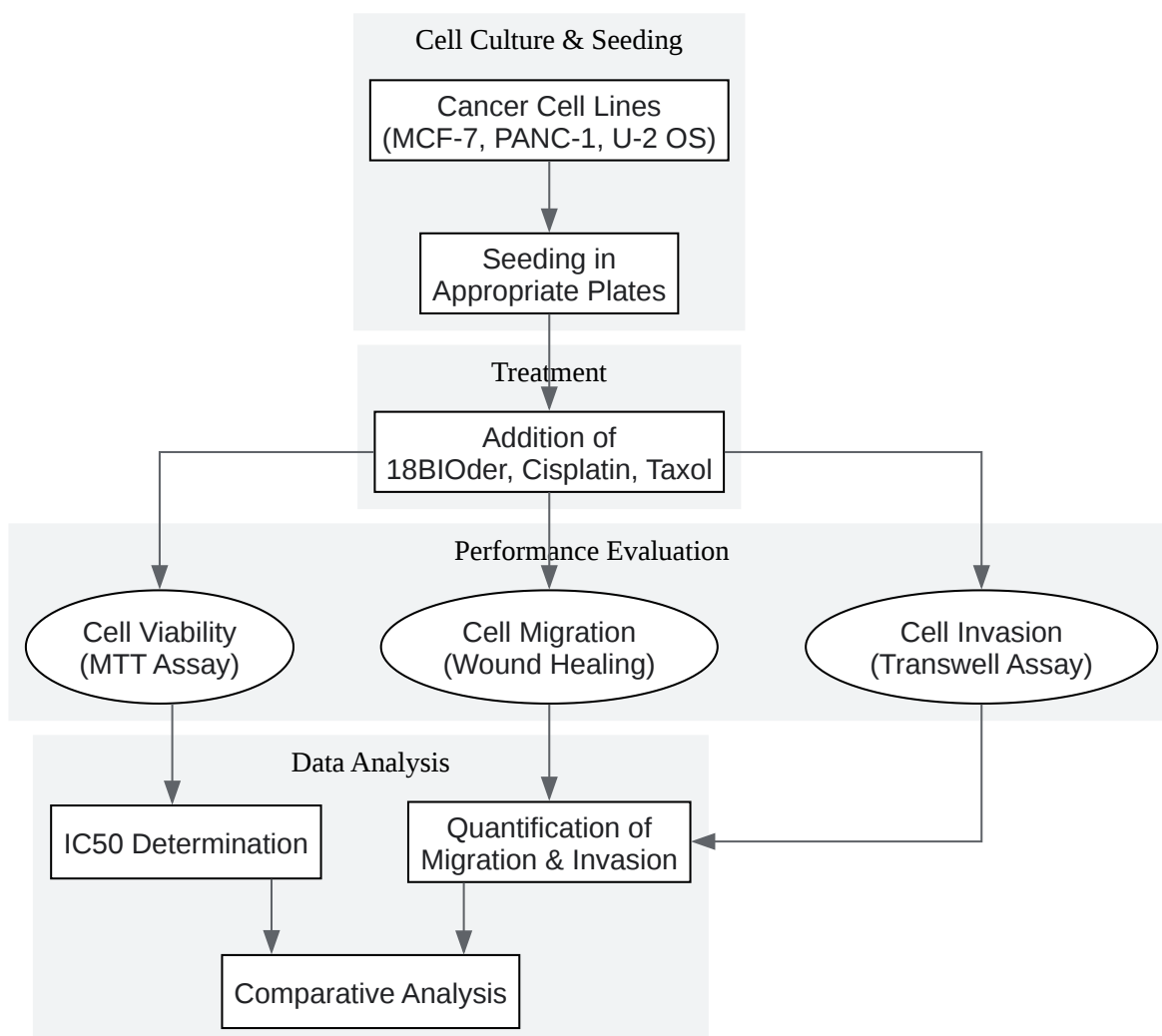
## Transwell Invasion Assay

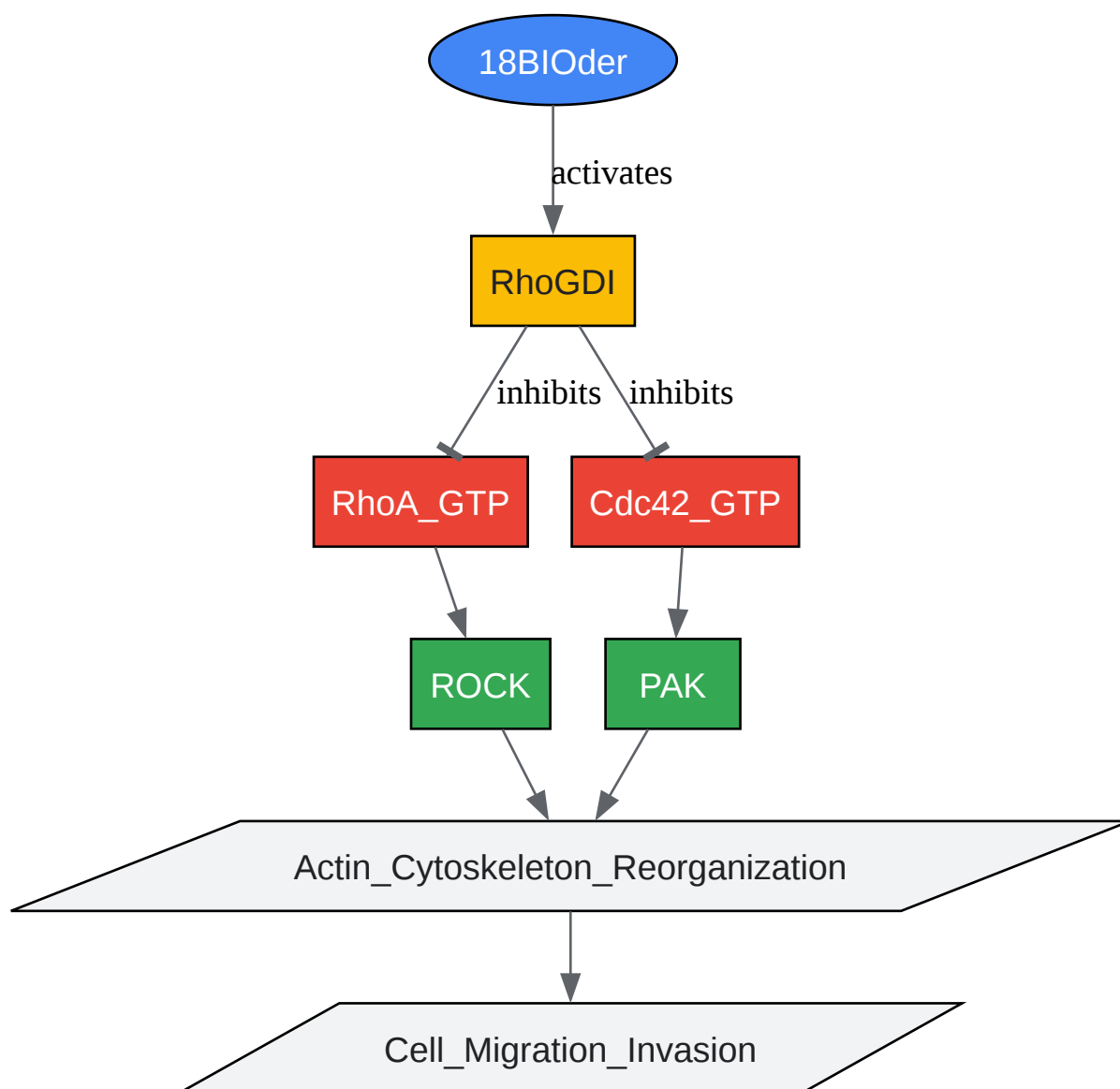
- **Chamber Preparation:** The upper chambers of 8  $\mu$ m pore size Transwell inserts were coated with Matrigel.
- **Cell Seeding:**  $1 \times 10^5$  cells in serum-free medium containing the respective drugs were seeded into the upper chamber. The lower chamber was filled with a complete medium as a chemoattractant.
- **Incubation:** The plate was incubated for 24 hours at 37°C.
- **Cell Staining and Counting:** Non-invading cells on the upper surface of the membrane were removed. Invaded cells on the lower surface were fixed with methanol and stained with crystal violet. The number of invaded cells was counted in five random fields under a microscope.

- Data Analysis: The percentage of invasion inhibition was calculated relative to the untreated control.

## Visualizing the Mechanism and Workflow

To better understand the mode of action of **18BIOder** and the experimental process, the following diagrams are provided.





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